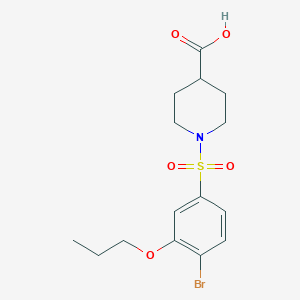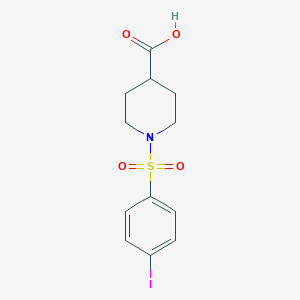![molecular formula C15H21ClN2O4S B513084 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-44-5](/img/structure/B513084.png)
1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C15H21ClN2O4S and its molecular weight is 360.9g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing various derivatives of piperazine, which includes compounds structurally related to 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including compounds with piperazine rings, and evaluated their antimicrobial activities. These compounds were created through reactions involving ester ethoxycarbonylhydrazones with primary amines, showcasing a diverse range of potential chemical manipulations and applications in antimicrobial studies (Bektaş et al., 2010).
Antimicrobial Activities
The antimicrobial properties of piperazine derivatives have been a significant area of research. Patel and Agravat (2007) investigated the synthesis and microbial activities of new pyridine derivatives, including those with piperazine components. Their work involved creating benzothiazole derivatives with potential antibacterial and antifungal properties, demonstrating the compound's relevance in developing new antimicrobial agents (Patel & Agravat, 2007).
Structure-Affinity Relationships
Understanding the structure-affinity relationships of piperazine derivatives, including those similar to this compound, is crucial in medicinal chemistry. Perrone et al. (2000) conducted a study on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives to evaluate their affinity and selectivity towards dopamine receptors. This research provides insights into how structural modifications can influence biological activity, offering a foundation for designing receptor-targeted therapies (Perrone et al., 2000).
Properties
IUPAC Name |
1-[4-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-4-22-14-9-11(2)13(16)10-15(14)23(20,21)18-7-5-17(6-8-18)12(3)19/h9-10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTRYJDXJGZEAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513005.png)
![Bis(2-hydroxyethyl)[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B513008.png)
![Bis(2-hydroxyethyl)[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513009.png)
![Bis(2-hydroxyethyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513010.png)
![[(2,5-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513011.png)
![[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513012.png)
![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513013.png)






![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)
